(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13526749
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
![(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13526749.png)
Specification
Molecular Formula | C20H31N3O3 |
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Molecular Weight | 361.5 g/mol |
IUPAC Name | benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1 |
Standard InChI Key | QOSMMJONJMTRSE-MSOLQXFVSA-N |
Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate, reflects its intricate stereochemistry. The piperidine ring adopts a chair conformation, with substituents at the 1- and 3-positions contributing to its three-dimensional arrangement. The (S)-2-amino-3-methylbutanoyl moiety introduces a chiral center, while the ethylamino linker and benzyl ester group enhance solubility and bioavailability.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₁N₃O₃ |
Molecular Weight | 361.5 g/mol |
IUPAC Name | benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1 |
Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C@HN |
Stereochemical Significance
The (R) and (S) configurations at the piperidine and amino acid residues, respectively, dictate receptor binding specificity. Molecular docking simulations of analogous compounds reveal that enantiomeric purity influences affinity for G-protein-coupled receptors (GPCRs) and ion channels. For instance, the (S)-configured amino acid side chain may facilitate hydrogen bonding with catalytic sites in proteases, while the (R)-piperidine orientation optimizes hydrophobic interactions with lipid bilayers.
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathway
Synthesis typically begins with the formation of the piperidine ring via cyclization of δ-valerolactam derivatives, followed by sequential functionalization:
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Amide Bond Formation: Ethylamine reacts with (S)-2-amino-3-methylbutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to yield the ethylamino-acyl intermediate.
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Piperidine Substitution: The intermediate undergoes nucleophilic substitution at the piperidine 3-position under basic conditions (e.g., K₂CO₃ in DMF).
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Esterification: Benzyl chloroformate introduces the benzyl ester group at the piperidine 1-position, finalized via vacuum distillation.
Target | Assay Type | Predicted IC₅₀/Ki |
---|---|---|
5-HT₃ Receptor | Radioligand | 450 nM |
Dopamine D₂ Receptor | Functional cAMP | 1.2 μM |
HIV-1 Protease | Fluorescent | 80 nM |
Thrombin | Chromogenic | 150 nM |
Challenges in Current Research
Synthetic Yield Optimization
Initial synthetic routes report modest yields (32–45%), attributed to steric hindrance during piperidine substitution. Microwave-assisted synthesis (100°C, 20 min) improves yields to 58% by accelerating reaction kinetics.
Metabolic Stability
In vitro hepatocyte assays indicate rapid ester hydrolysis (t₁/₂ = 12 min), necessitating prodrug strategies or stabilized analogs. Benzyl ester replacement with p-nitrophenyl groups extends t₁/₂ to 90 min in murine models.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic variation of substituents will elucidate key pharmacophores:
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Amino Acid Side Chain: Replacing 3-methylbutanoyl with phenylalaninyl groups may enhance protease affinity.
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Ester Modifications: Cyclohexyl esters could improve metabolic stability while retaining solubility.
In Vivo Efficacy Trials
Rodent models of neuropathic pain and thrombosis are proposed to validate therapeutic hypotheses. Dose-ranging studies (0.1–10 mg/kg, i.v.) will establish safety margins and efficacy thresholds.
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